molecular formula C5H2F2IN B1592272 2,6-Difluoro-3-iodopyridine CAS No. 685517-67-3

2,6-Difluoro-3-iodopyridine

Cat. No. B1592272
M. Wt: 240.98 g/mol
InChI Key: UTWLONSABCGCBR-UHFFFAOYSA-N
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Patent
US08952037B2

Procedure details

To a mixture of 2,6-difluoropyridine (1.15 g, 10 mmol, 10. eqv) in toluene (300 ml) was added n-BuLi (4.8 ml, 12 mmol, 1.2 eqv) at −78° C. under nitrogen and the mixture was stirred at the same temperature for 4 hrs. Iodine (2.53 g, 10 mmol) was added with the temperature still below −70° C. The mixture was allowed to warm up to RT and quenched with 10 ml water. The organic solvent was removed under vacuum and the product was collected by filtration. Chromatography by silica gel (petroleum ether: EtOAc=50:1 to 5:1) to give 2,6-difluoro-3-iodopyridine as solid (1.49 g, 6.1 mmol, 61% yield) ESI-MS (M+1): 242 calc. for C5H2F2IN 241.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
2.53 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[N:3]=1.[Li]CCCC.[I:14]I>C1(C)C=CC=CC=1>[F:1][C:2]1[C:7]([I:14])=[CH:6][CH:5]=[C:4]([F:8])[N:3]=1

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
2.53 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 10 ml water
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under vacuum
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=NC(=CC=C1I)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.1 mmol
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.